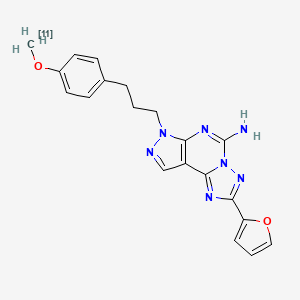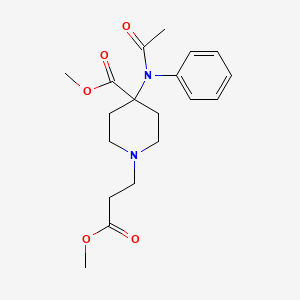
7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrazole, triazole, and pyrimidine rings, making it a unique and potentially valuable molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential assembly through condensation reactions, cyclization, and functional group modifications. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction parameters.
化学反応の分析
Types of Reactions
The compound “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, heterocyclic compounds like this one are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. They may be used in assays to investigate biological pathways and mechanisms.
Medicine
In medicine, such compounds are explored for their therapeutic potential. They may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders. Researchers may study their pharmacokinetics, pharmacodynamics, and toxicity profiles to evaluate their suitability as drug candidates.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers, dyes, and agrochemicals. Its unique properties can be harnessed to create products with specific functionalities and performance characteristics.
作用機序
The mechanism of action of “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and altering cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, triazole, and pyrimidine rings. Examples include:
- 7H-Pyrazolo(4,3-d)pyrimidine
- 1,2,4-Triazolo(1,5-a)pyrimidine
- 5-Amino-1H-pyrazole
Uniqueness
The uniqueness of “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” lies in its specific combination of ring systems and functional groups. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
| 316173-59-8 | |
分子式 |
C20H19N7O2 |
分子量 |
388.4 g/mol |
IUPAC名 |
4-(furan-2-yl)-10-[3-(4-(111C)methoxyphenyl)propyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C20H19N7O2/c1-28-14-8-6-13(7-9-14)4-2-10-26-18-15(12-22-26)19-23-17(16-5-3-11-29-16)25-27(19)20(21)24-18/h3,5-9,11-12H,2,4,10H2,1H3,(H2,21,24)/i1-1 |
InChIキー |
AEULVFLPCJOBCE-BJUDXGSMSA-N |
異性体SMILES |
[11CH3]OC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 |
正規SMILES |
COC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






